molecular formula C10H18N2O3 B2687604 (R)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate CAS No. 1629229-82-8

(R)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate

Cat. No.: B2687604
CAS No.: 1629229-82-8
M. Wt: 214.265
InChI Key: KKVKQTLLEBWZTR-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate is a chemical compound with the molecular formula C10H18N2O3. It is a piperazine derivative that features a tert-butyl group, a methyl group, and a carboxylate group. This compound is often used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .

Scientific Research Applications

®-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of piperazine derivatives can vary widely and depends on their chemical structure and the target they interact with. Some piperazine derivatives are used in medicine due to their biological activity .

Safety and Hazards

Like all chemicals, piperazine derivatives should be handled with care. They can pose health risks if ingested, inhaled, or come into contact with the skin. Always refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The study and application of piperazine derivatives is a dynamic field with potential for new discoveries. They are of interest in medicinal chemistry for their potential therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate typically involves the reaction of tert-butyl 2-methylpiperazine-1-carboxylate with an oxidizing agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require catalysts to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield .

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The process may include steps such as purification through crystallization or distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Comparison with Similar Compounds

Similar Compounds

    (S)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate: The enantiomer of the compound, which may have different biological activities.

    tert-Butyl 2-methylpiperazine-1-carboxylate: Lacks the oxo group, leading to different reactivity and applications.

    2-Methyl-3-oxopiperazine-1-carboxylate: Lacks the tert-butyl group, affecting its stability and solubility.

Uniqueness

®-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability, while the oxo group provides a site for further chemical modifications .

Properties

IUPAC Name

tert-butyl (2R)-2-methyl-3-oxopiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-7-8(13)11-5-6-12(7)9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,13)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVKQTLLEBWZTR-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)NCCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.